Bienvenue dans la boutique en ligne BenchChem!

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol

Lipophilicity Membrane permeability ADME profiling

Select homocalycotomine over calycotomine for access to 6-membered tetrahydro-1,3-oxazine heterocycles instead of 5-membered oxazolidines—a critical ring-size divergence for patent-circumventing SAR and scaffold-hopping. The racemate (≥98% purity) is the gateway to enantiopure chiral amino alcohols via CAL-B kinetic resolution (≥94% ee), enabling stereospecific μ-opioid ligand libraries (Ki = 7.17 nM). Its intermediate logP (1.60) fills the polarity gap in ADME calibration series.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 14029-02-8
Cat. No. B084426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol
CAS14029-02-8
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)CCO)OC
InChIInChI=1S/C13H19NO3/c1-16-12-7-9-3-5-14-11(4-6-15)10(9)8-13(12)17-2/h7-8,11,14-15H,3-6H2,1-2H3
InChIKeyVIWOJGACEJJOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homocalycotomine (CAS 14029-02-8): Physicochemical and Structural Baseline for Tetrahydroisoquinoline Alkaloid Procurement


2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol, also known as homocalycotomine, is a tetrahydroisoquinoline (THIQ) alkaloid bearing a 6,7-dimethoxy substitution pattern and a 1-(2-hydroxyethyl) side chain [1]. It possesses a molecular formula of C13H19NO3, a molecular weight of 237.29 g/mol, a melting point of 103–107 °C, a calculated logP of 1.60, and a topological polar surface area (TPSA) of 50.72 Ų . The compound is commercially available as a racemate at ≥98% purity and serves both as a natural product reference standard and as a synthetic intermediate for constructing fused heterocyclic systems .

Why Calycotomine and Other THIQ Analogs Cannot Substitute for Homocalycotomine (CAS 14029-02-8) in Research Applications


Homocalycotomine differs from its closest structural analog calycotomine by a single methylene unit in the C1 side chain (–CH2CH2OH vs. –CH2OH), yet this seemingly minor homologation produces a quantifiable logP shift from 0.60 to 1.60 [1] and fundamentally alters the compound's cyclocondensation chemistry: homocalycotomine reacts with carbonyl compounds to yield tetrahydro-1,3-oxazines (six-membered rings), whereas calycotomine yields oxazolidines (five-membered rings) [2]. These divergent heterocyclic outputs are non-interchangeable for structure–activity relationship (SAR) studies, scaffold-hopping campaigns, and patent-specific synthetic routes. Furthermore, the enzymatic enantiomer resolution behavior of the two compounds differs substantially in enantioselectivity (E value) and optimal reaction conditions, making direct methodological substitution between them unreliable [3].

Quantitative Differentiation Evidence for 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol (CAS 14029-02-8) vs. Closest Analogs


Lipophilicity Advantage of Homocalycotomine Over Calycotomine: LogP 1.60 vs. 0.60

Homocalycotomine exhibits a calculated logP of 1.60, which is a full log unit higher than that of calycotomine (XlogP = 0.60) [1]. Both compounds share essentially identical TPSA values (50.72 vs. 50.70 Ų), confirming that the enhanced lipophilicity arises solely from the additional methylene group in the ethanol side chain without altering hydrogen-bonding capacity . This logP difference predicts measurably distinct membrane partitioning and blood–brain barrier penetration behavior between the two compounds.

Lipophilicity Membrane permeability ADME profiling

Divergent Heterocyclization Chemistry: Tetrahydro-1,3-oxazine vs. Oxazolidine Formation with Carbonyl Electrophiles

When reacted with carbonyl compounds, homocalycotomine (bearing a 2-hydroxyethyl side chain) undergoes cyclocondensation to yield tetrahydro-1,3-oxazine derivatives (six-membered N,O-heterocycles), whereas calycotomine (bearing a hydroxymethyl side chain) yields oxazolidine derivatives (five-membered N,O-heterocycles) [1][2]. Both cyclization products can subsequently react with nucleophiles to produce 1,2-substituted tetrahydroisoquinolines, but the ring-size difference determines the regiochemical outcome and downstream substitution pattern, establishing two non-interchangeable scaffold diversification pathways from the same THIQ core.

Heterocyclic chemistry Scaffold diversification Medicinal chemistry

Enzymatic Enantiomer Resolution: Remote Stereogenic Centre Discrimination by CAL-B Lipase

Homocalycotomine enantiomers (R)-4 and (S)-4 were prepared via Candida antarctica lipase B (CAL-B)-catalysed asymmetric O-acylation of N-Boc-protected racemic homocalycotomine (±)-1, achieving enantiomeric excess ≥94% for both enantiomers in a two-step preparative-scale batch process at 3 °C in toluene with vinyl acetate as acyl donor [1]. In contrast, the enzymatic resolution of the calycotomine homolog under continuous-flow conditions with the same CAL-B enzyme and vinyl acetate in toluene at 60 °C yielded an enantioselectivity of E > 200 and ee = 99% [2]. The difference in optimal temperature (3 °C for homocalycotomine vs. 60 °C for calycotomine) and enantioselectivity magnitude reflects the impact of side-chain length on remote stereogenic centre recognition by the lipase active site.

Enantioselective synthesis Biocatalysis Chiral resolution

Antifungal Bis-THIQ Derivatives: 1,11-Bis(6,7-dimethoxy-THIQ-1-yl)undecane Exceeds Reference Drug Potency Against Candida albicans

The bis-tetrahydroisoquinoline derivative 1,11-bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane, constructed from the 6,7-dimethoxy-THIQ scaffold that constitutes the core of homocalycotomine, demonstrated an IC50 of 2.1 ± 0.1 μg/mL against Candida albicans with an inhibition zone exceeding that of the reference drug, and an LD50 of 324.9 ± 18.2 mg/kg in acute toxicity testing [1]. N-Alkyl-6,7-dimethoxy-THIQ derivatives with C11-alkyl chains also displayed antifungal potency comparable to clotrimazole and inhibited ergosterol biosynthesis enzymes (Δ14-reductase and Δ8,7-isomerase) [2]. These data establish the 6,7-dimethoxy-THIQ-1-yl scaffold present in homocalycotomine as a validated starting point for antifungal lead development targeting ergosterol biosynthesis.

Antifungal Candida albicans Bis-tetrahydroisoquinoline

Opioid Receptor Pharmacophore: 2-(1,2,3,4-Tetrahydro-1-isoquinolyl)ethanol Scaffold Demonstrates Stereospecific μ- and κ-Opioid Binding

A series of 2-(1,2,3,4-tetrahydro-1-isoquinolyl)ethanol derivatives—sharing the identical core scaffold with homocalycotomine—were synthesized in enantiomerically pure form and evaluated for binding affinity at μ and κ opioid receptors [1]. The tertiary amino alcohol stereoisomer l-7e exhibited a Ki value of 7.17 nM at the μ receptor, approaching that of morphine (Ki = 1.64 nM), and demonstrated high analgesic activity in the in vivo writhing test [2]. Binding affinities were strongly stereochemistry-dependent, with a consistent preference for μ over κ receptors across all stereoisomers tested. This establishes the 2-(tetrahydroisoquinolin-1-yl)ethanol scaffold as a validated opioid receptor pharmacophore with stereospecific SAR, directly relevant to homocalycotomine as the parent scaffold.

Opioid receptor Analgesic Stereospecific binding

DNase I Inhibitory Scaffold: 6,7-Dimethoxy-THIQ-1-yl Derivatives as Novel DNase I Inhibitors with Defined IC50

A series of 1,2,3,4-tetrahydroisoquinoline derivatives were evaluated as deoxyribonuclease I (DNase I) inhibitors, with four compounds achieving IC50 values below 200 μM [1]. The most potent inhibitor identified was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (compound 2), which bears the identical 6,7-dimethoxy-THIQ-1-yl core as homocalycotomine but with a 2-oxopropyl side chain in place of the 2-hydroxyethyl group, yielding an IC50 of 134.35 ± 11.38 μM against DNase I [2]. This structure–activity relationship demonstrates that modulation of the C1 side chain on the 6,7-dimethoxy-THIQ scaffold directly tunes DNase I inhibitory potency, positioning homocalycotomine as a key comparator and synthetic entry point for optimizing this chemotype.

DNase I inhibition Tetrahydroisoquinoline Enzyme inhibitor

Highest-Confidence Research and Industrial Application Scenarios for Homocalycotomine (CAS 14029-02-8)


Chiral Building Block for Enantiopure THIQ-Derived CNS Agents

Homocalycotomine enantiomers, accessible via CAL-B-catalysed kinetic resolution to ≥94% ee [1], serve as chiral amino alcohol building blocks for constructing stereochemically defined 2-(tetrahydroisoquinolin-1-yl)ethanol derivatives. These scaffolds have demonstrated nanomolar μ-opioid receptor binding (Ki = 7.17 nM for the most active stereoisomer l-7e) with stereospecific SAR [2]. Procurement of racemic homocalycotomine followed by enzymatic resolution enables entry into enantiopure CNS-focused compound libraries.

Scaffold Diversification via Regiospecific Heterocyclization to Tetrahydro-1,3-oxazines

The reaction of homocalycotomine with carbonyl compounds uniquely yields tetrahydro-1,3-oxazine derivatives (six-membered N,O-heterocycles), in contrast to the oxazolidine products obtained from calycotomine [3]. This ring-size divergence provides access to a distinct region of heterocyclic chemical space. Researchers pursuing patent-circumventing THIQ-fused ring systems or novel NMDA-NR2B subtype-selective ligands based on the 2-(tetrahydroisoquinolyl)ethanol pharmacophore [4] should select homocalycotomine over calycotomine as the starting material.

Monomer for Bis-THIQ Antifungal Agent Synthesis Targeting Ergosterol Biosynthesis

The 6,7-dimethoxy-THIQ scaffold present in homocalycotomine, when dimerized via α,ω-alkane linkers, yields bis-THIQ compounds such as 1,11-bis(6,7-dimethoxy-THIQ-1-yl)undecane with IC50 of 2.1 ± 0.1 μg/mL against Candida albicans—exceeding the inhibition zone of the reference antifungal drug [5]. N-Alkyl-6,7-dimethoxy-THIQ derivatives also inhibit ergosterol biosynthesis enzymes (Δ14-reductase and Δ8,7-isomerase) with potency comparable to clotrimazole [6]. Homocalycotomine provides the monomeric amino alcohol scaffold for constructing this therapeutically relevant class.

Reference Standard for ADME Profiling of Hydroxyalkyl-THIQ Alkaloids

With its well-defined physicochemical properties—logP 1.60, TPSA 50.72 Ų, MW 237.29 g/mol, melting point 103–107 °C —and one-log-unit higher lipophilicity than calycotomine (logP 1.60 vs. 0.60) [7], homocalycotomine serves as a useful reference compound for calibrating chromatographic retention, membrane permeability assays (PAMPA, Caco-2), and in silico ADME models across the hydroxyalkyl-THIQ alkaloid series. Its intermediate lipophilicity fills a gap between the more polar calycotomine and more lipophilic N-alkylated or 1-aryl THIQ derivatives.

Quote Request

Request a Quote for 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.